Phospholane-1-carbonitrile Phospholane-1-carbonitrile
Brand Name: Vulcanchem
CAS No.: 403664-94-8
VCID: VC19065208
InChI: InChI=1S/C5H8NP/c6-5-7-3-1-2-4-7/h1-4H2
SMILES:
Molecular Formula: C5H8NP
Molecular Weight: 113.10 g/mol

Phospholane-1-carbonitrile

CAS No.: 403664-94-8

Cat. No.: VC19065208

Molecular Formula: C5H8NP

Molecular Weight: 113.10 g/mol

* For research use only. Not for human or veterinary use.

Phospholane-1-carbonitrile - 403664-94-8

Specification

CAS No. 403664-94-8
Molecular Formula C5H8NP
Molecular Weight 113.10 g/mol
IUPAC Name phospholane-1-carbonitrile
Standard InChI InChI=1S/C5H8NP/c6-5-7-3-1-2-4-7/h1-4H2
Standard InChI Key UPNWEDKPLUAHIJ-UHFFFAOYSA-N
Canonical SMILES C1CCP(C1)C#N

Introduction

Structural and Electronic Properties of Phospholane-1-Carbonitrile

Phospholane-1-carbonitrile (C₅H₈PN) is a heterocyclic compound featuring a phosphorus atom within a saturated five-membered ring and a nitrile substituent at the bridgehead position. The phosphorus center adopts a pyramidal geometry, with bond angles and lengths influenced by the ring strain inherent to small cyclic systems . In the related compound 1-phenylphospholane, X-ray crystallography reveals a monomeric structure with a tricoordinate lithium center and a Li–C bond length of 2.170 Å . For the carbonitrile derivative, the electron-withdrawing nitrile group is expected to polarize the phosphorus atom, enhancing its electrophilicity and altering its reactivity compared to unsubstituted phospholanes .

Table 1: Comparative Molecular Data for Selected Phospholane Derivatives

PropertyPhospholane 1-Phenylphospholane Phospholane-1-carbonitrile (Predicted)
Molecular FormulaC₄H₉PC₁₀H₁₃PC₅H₈PN
Molecular Weight (g/mol)88.09164.18121.10
Boiling Point (°C)110.5Not reported~200–250 (estimated)
Key Functional GroupsNonePhenylNitrile (-CN)

Synthetic Pathways to Phospholane-1-Carbonitrile

Ring-Opening Strategies

Future Directions and Research Opportunities

  • Synthetic Methodology Development: Designing routes that preserve stereochemistry during nitrile introduction remains a challenge. Asymmetric catalysis using chiral auxiliaries or enantioselective lithiation could be explored .

  • Computational Modeling: Density functional theory (DFT) calculations could predict the electronic effects of the nitrile group on phosphorus’s Lewis acidity and ring strain .

  • Catalytic Applications: Testing phospholane-1-carbonitrile as a ligand in cross-coupling or hydrogenation reactions may reveal unique selectivity profiles compared to traditional phosphine ligands .

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